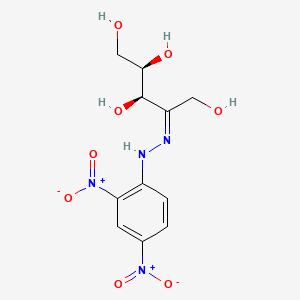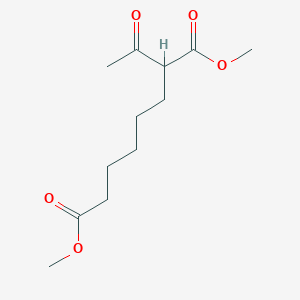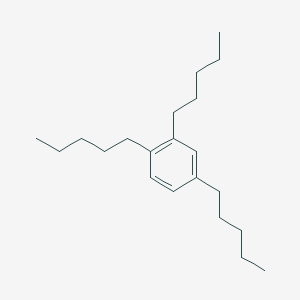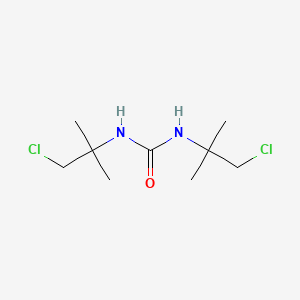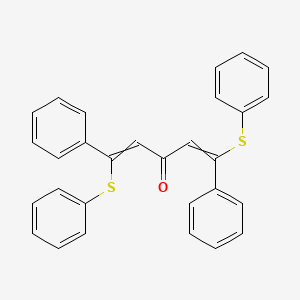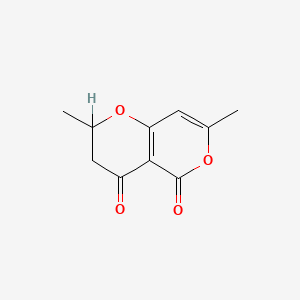
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione is a heterocyclic compound that features a six-membered oxygen-containing ring system. This compound is part of the pyran family, which is known for its broad spectrum of biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione can be achieved through a multicomponent reaction (MCR) approach. This method involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . For instance, phosphate fertilizers like monoammonium phosphate, diammonium phosphate, and triple superphosphate can be used as heterogeneous catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions with optimized reaction conditions to ensure high yield and efficiency. The use of environmentally benign chemicals and solvents, as well as renewable feedstocks, is emphasized to align with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its anti-inflammatory and anti-tumor properties are of particular interest in pharmaceutical research.
Industry: The compound is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrahydrobenzo[b]pyrans
- Dihydropyrano[4,3-b]pyrans
- Pyrano[2,3-d]pyrimidines
Uniqueness
2,7-Dimethyl-2,3,4,5-tetrahydropyrano(4,3-b)pyran-4,5-dione stands out due to its unique structural features and the specific biological activities it exhibits. Compared to similar compounds, it offers a distinct combination of properties that make it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
18735-96-1 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2,7-dimethyl-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C10H10O4/c1-5-3-7(11)9-8(13-5)4-6(2)14-10(9)12/h4-5H,3H2,1-2H3 |
Clé InChI |
ZWGNATRKDFUMPV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C2=C(O1)C=C(OC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
